(R)-1-[4-(Trifluoromethyl)phenyl]ethylamine
Overview
Description
®-1-[4-(Trifluoromethyl)phenyl]ethylamine is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylating agents such as CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . This method is advantageous due to its good functional group tolerance and the use of inexpensive materials.
Industrial Production Methods
In industrial settings, the production of ®-1-[4-(Trifluoromethyl)phenyl]ethylamine may involve large-scale synthesis using similar trifluoromethylating agents. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
®-1-[4-(Trifluoromethyl)phenyl]ethylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Major products formed from these reactions include imines, nitriles, and various substituted amines, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
®-1-[4-(Trifluoromethyl)phenyl]ethylamine has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and specialty materials, benefiting from its stability and reactivity.
Mechanism of Action
The mechanism of action of ®-1-[4-(Trifluoromethyl)phenyl]ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The chiral nature of the compound also plays a role in its binding affinity and specificity, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
(S)-1-[4-(Trifluoromethyl)phenyl]ethylamine: The enantiomer of the compound, differing in its chiral configuration.
Trifluoromethylphenylamines: Compounds with similar structures but lacking the chiral center.
Fluorinated amines: Compounds with fluorine atoms in different positions on the phenyl ring.
Uniqueness
®-1-[4-(Trifluoromethyl)phenyl]ethylamine is unique due to its combination of a trifluoromethyl group and a chiral amine, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications, offering advantages in terms of reactivity, stability, and specificity.
Properties
IUPAC Name |
(1R)-1-[4-(trifluoromethyl)phenyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h2-6H,13H2,1H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMZDWPMXGQNBG-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356301 | |
Record name | (R)-1-[4-(Trifluoromethyl)phenyl]ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
578027-35-7 | |
Record name | (R)-1-[4-(Trifluoromethyl)phenyl]ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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